Rearrangement of Pyrrolo[1,2-d][1,3,4]oxadiazines: This approach involves treating pyrrolooxadiazines with nucleophiles to induce a rearrangement reaction, ultimately yielding the desired pyrrolotriazinone scaffold [, ]. This method offers a relatively simple and efficient route to access diversely substituted derivatives.
Regioselective Intramolecular Cyclization: This method utilizes 1,2-biscarbamoyl-substituted 1H-pyrroles as starting materials. Upon treatment with suitable reagents, these compounds undergo a regioselective intramolecular cyclization, forming the pyrrolotriazinone core structure [, ]. This strategy allows for the introduction of substituents at specific positions on the heterocyclic ring system.
N-Alkylation: The nitrogen atom at the 1-position of the triazinone ring can undergo alkylation reactions, introducing various alkyl groups. This modification often influences the compound's physicochemical properties and biological activity [].
Halogenation: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, such as bromination, allowing for the introduction of halogen atoms. These halogenated derivatives serve as valuable intermediates for further chemical transformations [].
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives varies depending on the nature and position of substituents on the core scaffold. Research suggests that certain derivatives act as kinase inhibitors, specifically targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) [, , ]. These kinases play crucial roles in angiogenesis and cell proliferation, making them attractive targets for cancer therapy.
Development of Anticancer Agents: Derivatives of 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one have demonstrated potent inhibitory activity against VEGFR and FGFR kinases [, , , ]. These findings highlight the potential of this scaffold in developing novel therapies for treating various cancers.
Inhibition of Ubiquitin-Specific Protease 7 (USP7): Recent studies suggest that specific 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit inhibitory activity against USP7, a deubiquitinase involved in regulating various cellular processes, including tumorigenesis []. This discovery opens up new avenues for exploring its therapeutic potential in cancer and other USP7-mediated diseases.
Exploration as Phosphodiesterase Inhibitors: While not extensively studied, the structural features of 2-phenyl substituted imidazotriazinones, closely related to 2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, suggest potential as phosphodiesterase (PDE) inhibitors []. PDE inhibitors are valuable therapeutic agents for treating cardiovascular and urogenital diseases, highlighting another potential application for this scaffold.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2